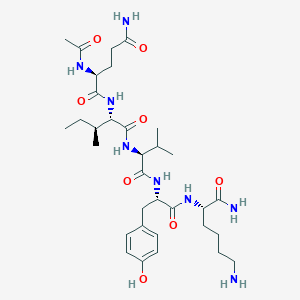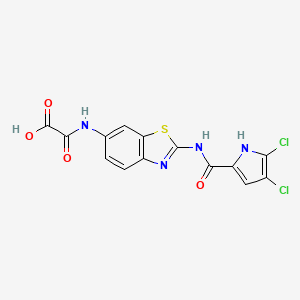
Hsp90-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsp90-IN-14 is a small molecule inhibitor targeting the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those associated with cancer progression. Inhibitors like this compound are being studied for their potential therapeutic applications in cancer treatment due to their ability to disrupt the function of Hsp90 and its client proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of the Core Structure: This step often includes the construction of a heterocyclic core, which is a common feature in many Hsp90 inhibitors.
Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor towards Hsp90.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification techniques. The use of automated synthesis and purification systems can also enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Hsp90-IN-14 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, which can alter its chemical properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s stability and reactivity.
Substitution: Replacement of one functional group with another, which can modify the molecule’s binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can yield a variety of functionalized derivatives with different pharmacological properties .
Applications De Recherche Scientifique
Hsp90-IN-14 has several scientific research applications, including:
Mécanisme D'action
Hsp90-IN-14 exerts its effects by binding to the ATP-binding domain of Hsp90, thereby inhibiting its ATPase activity. This prevents the conformational changes required for the chaperone function of Hsp90, leading to the destabilization and degradation of its client proteins. The inhibition of Hsp90 affects multiple signaling pathways involved in cell growth, survival, and stress response, making it a promising target for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to Hsp90-IN-14 include:
Geldanamycin: A natural product that inhibits Hsp90 by binding to its ATP-binding domain.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits Hsp90 by binding to its ATP-binding domain
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity towards Hsp90. Unlike some other inhibitors, this compound has been designed to minimize off-target effects and improve therapeutic efficacy. Its unique chemical structure allows for better interaction with the ATP-binding domain of Hsp90, making it a potent inhibitor with potential clinical applications .
Propriétés
Formule moléculaire |
C14H8Cl2N4O4S |
|---|---|
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
2-[[2-[(4,5-dichloro-1H-pyrrole-2-carbonyl)amino]-1,3-benzothiazol-6-yl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C14H8Cl2N4O4S/c15-6-4-8(18-10(6)16)11(21)20-14-19-7-2-1-5(3-9(7)25-14)17-12(22)13(23)24/h1-4,18H,(H,17,22)(H,23,24)(H,19,20,21) |
Clé InChI |
QJHQNFJZFZLWJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)C(=O)O)SC(=N2)NC(=O)C3=CC(=C(N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


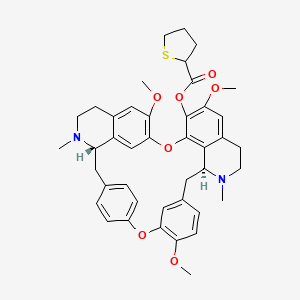


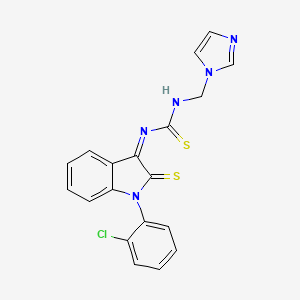
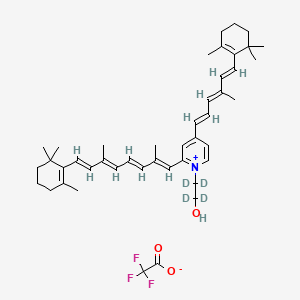
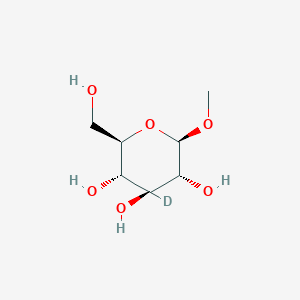
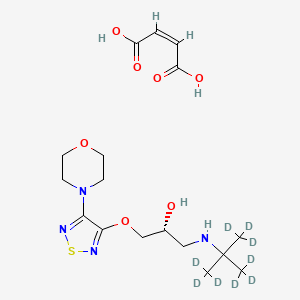

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
